Sodium 1,2-oxazol-3-ylmethanesulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

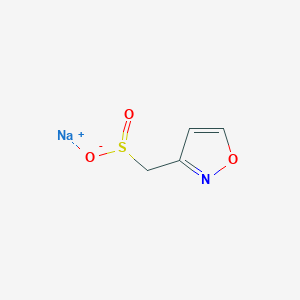

Sodium 1,2-oxazol-3-ylmethanesulfinate is a chemical compound with the molecular formula C₄H₄NNaO₃S. It is a sodium salt of 1,2-oxazol-3-ylmethanesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1,2-oxazol-3-ylmethanesulfinate typically involves the reaction of 1,2-oxazole with methanesulfinic acid in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH level to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, ensuring high purity and yield. The industrial production methods also include rigorous quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,2-oxazol-3-ylmethanesulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfinate salts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include sulfonic acids, sulfinate salts, and various substituted oxazole derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Sodium 1,2-oxazol-3-ylmethanesulfinate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound is used in biochemical studies to investigate the role of sulfinic acids in biological systems.

Medicine: Research into potential therapeutic applications, such as the development of new drugs and treatments.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 1,2-oxazol-3-ylmethanesulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify other molecules. It can also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium 1,2-oxazol-3-ylmethanesulfinate include:

Sodium methanesulfinate: A simpler sulfinate salt with similar reactivity.

Sodium benzenesulfinate: A sulfinate salt with an aromatic ring, used in similar applications.

Sodium toluenesulfinate: Another aromatic sulfinate salt with applications in organic synthesis.

Uniqueness

This compound is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective .

Biological Activity

Sodium 1,2-oxazol-3-ylmethanesulfinate is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

This compound has the following chemical characteristics:

- Molecular Formula: C6H6NNaO3S

- Molecular Weight: 195.17 g/mol

- IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. It acts by disrupting cellular processes in microbial pathogens.

- Anticonvulsant Effects: Research indicates that this compound may modulate voltage-gated sodium channels, which are critical in neuronal excitability and may provide therapeutic benefits in epilepsy and other neurological disorders.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentrations (MIC) were determined as follows:

| Microorganism | MIC (µg/ml) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Bacillus subtilis | 3.12 |

| Candida albicans | 25 |

These results indicate that this compound is particularly effective against gram-positive bacteria and certain fungal strains .

Anticonvulsant Activity

In a pharmacological study, this compound demonstrated anticonvulsant properties in animal models. The compound was found to significantly reduce seizure frequency and duration when administered prior to induced seizures.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, this compound was tested for its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study found that the compound not only inhibited growth but also reduced biofilm formation, which is crucial for the treatment of chronic infections.

Case Study 2: Neurological Applications

A preclinical trial investigated the effects of this compound on models of epilepsy. Results showed a marked decrease in seizure activity compared to controls, suggesting potential for development as an anticonvulsant medication.

Properties

Molecular Formula |

C4H4NNaO3S |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

sodium;1,2-oxazol-3-ylmethanesulfinate |

InChI |

InChI=1S/C4H5NO3S.Na/c6-9(7)3-4-1-2-8-5-4;/h1-2H,3H2,(H,6,7);/q;+1/p-1 |

InChI Key |

TXDWBRKGOPZLTC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CON=C1CS(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.